molecular formula C12H14N2O5 B6975723 (1,3-dimethoxy-1-oxopropan-2-yl) 5-cyano-2-methyl-1H-pyrrole-3-carboxylate

(1,3-dimethoxy-1-oxopropan-2-yl) 5-cyano-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B6975723
M. Wt: 266.25 g/mol
InChI Key: ARSIXPIEAVUHRG-UHFFFAOYSA-N
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Description

The compound (1,3-dimethoxy-1-oxopropan-2-yl) 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic molecule that features a pyrrole ring substituted with a cyano group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylpyrrole, cyanoacetic acid, and dimethyl oxalate.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1,3-dimethoxy-1-oxopropan-2-yl) 5-cyano-2-methyl-1H-pyrrole-3-carboxylate: can be compared with other pyrrole derivatives such as:

Uniqueness

The presence of both the cyano and ester groups in This compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

This compound , highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1,3-dimethoxy-1-oxopropan-2-yl) 5-cyano-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-7-9(4-8(5-13)14-7)11(15)19-10(6-17-2)12(16)18-3/h4,10,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSIXPIEAVUHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C#N)C(=O)OC(COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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